6-amino-3-methyl-3,4-dihydro-1,2,3-benzotriazin-4-one
CAS No.: 99055-49-9
Cat. No.: VC2719236
Molecular Formula: C8H8N4O
Molecular Weight: 176.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 99055-49-9 |
|---|---|
| Molecular Formula | C8H8N4O |
| Molecular Weight | 176.18 g/mol |
| IUPAC Name | 6-amino-3-methyl-1,2,3-benzotriazin-4-one |
| Standard InChI | InChI=1S/C8H8N4O/c1-12-8(13)6-4-5(9)2-3-7(6)10-11-12/h2-4H,9H2,1H3 |
| Standard InChI Key | VMEJBRIZBKOVPM-UHFFFAOYSA-N |
| SMILES | CN1C(=O)C2=C(C=CC(=C2)N)N=N1 |
| Canonical SMILES | CN1C(=O)C2=C(C=CC(=C2)N)N=N1 |
Introduction
Chemical Structure and Properties
Structural Characteristics
6-Amino-3-methyl-3,4-dihydro-1,2,3-benzotriazin-4-one (CAS: 99055-49-9) is characterized by a fused ring system comprising a benzene ring and a triazinone moiety. The compound has the molecular formula C8H8N4O and a molecular weight of 176.18 g/mol. Its structure features a 6-amino substitution on the benzene ring and a 3-methyl group on the triazinone portion, creating a unique molecular arrangement that contributes to its biological activities.
The heterocyclic nature of this compound, particularly the triazinone ring system, provides multiple sites for potential interactions with biological targets, including hydrogen bonding, π-stacking, and various other non-covalent interactions that may explain its diverse biological properties.
Physical and Chemical Properties
Table 1: Key Physical and Chemical Properties of 6-Amino-3-Methyl-3,4-Dihydro-1,2,3-Benzotriazin-4-One
| Property | Value |
|---|---|
| Molecular Formula | C8H8N4O |
| Molecular Weight | 176.18 g/mol |
| Physical State | Solid at room temperature |
| CAS Number | 99055-49-9 |
| Solubility | More soluble in polar aprotic solvents (DMSO, DMF) |
| InChI | InChI=1S/C8H8N4O/c1-12-8(13)6-4-5(9)2-3-7(6)10-11-12 |
| Canonical SMILES | CN1C(=O)C2=C(C=CC(=C2)N)N=N1 |
Structural Comparison with Related Compounds
The structural features of 6-amino-3-methyl-3,4-dihydro-1,2,3-benzotriazin-4-one can be better understood by comparing it with related benzotriazinone derivatives. This comparison highlights how specific substituents affect physical properties and potential biological activities.
Table 2: Comparison of 6-Amino-3-Methyl-3,4-Dihydro-1,2,3-Benzotriazin-4-One with Related Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |
|---|---|---|---|
| 6-Amino-3-methyl-3,4-dihydro-1,2,3-benzotriazin-4-one | C8H8N4O | 176.18 | Contains both 6-amino and 3-methyl substituents |
| 3-Amino-1,2,3-benzotriazin-4(3H)-one | C7H6N4O | 162.15 | Lacks methyl group; amino group at 3-position |
| 3-Methyl-1,2,3-benzotriazin-4(3H)-one | C8H7N3O | 161.16 | Lacks amino group; only has methyl substituent |
| 1,2,3-Benzotriazin-4(3H)-one | C7H5N3O | 147.13 | Lacks both amino and methyl groups |
The presence of both the amino and methyl groups in 6-amino-3-methyl-3,4-dihydro-1,2,3-benzotriazin-4-one distinguishes it from similar compounds and contributes to its unique biological profile. The 6-amino substitution is particularly significant, as it can participate in hydrogen bonding networks and interact with biological targets in ways that unsubstituted analogs cannot.
Synthesis Methods
Traditional Synthetic Approaches
The synthesis of 6-amino-3-methyl-3,4-dihydro-1,2,3-benzotriazin-4-one typically involves cyclization reactions using appropriate precursors. One common method involves the reaction of 3-methyl-1,2,3-benzotriazin-4(3H)-one with an amine source, such as ammonia or amine derivatives, under controlled conditions. These reactions often require acidic or basic catalysts to facilitate the formation of the triazine ring structure.
The cyclization approach generally involves the following steps:
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Preparation of a suitable precursor containing the required functional groups
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Cyclization under controlled temperature and pH conditions
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Purification through techniques such as recrystallization or column chromatography
Modern Photochemical Synthesis
Recent advances in synthesis techniques have introduced photochemical methods for producing benzotriazin-4(3H)-ones. A notable approach involves photocyclization reactions of acyclic aryl triazine precursors upon exposure to violet light (420 nm) . This method presents several advantages:
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No requirement for additives or photocatalysts
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Short reaction time (approximately 10 minutes residence time)
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High yield of the desired product
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Environmentally friendly approach aligning with green chemistry principles
The reaction mechanism appears to involve a variation of the classical Norrish type II reaction with simultaneous fragmentation and formation of N-N bonds . This represents an innovative synthetic pathway for benzotriazinone compounds.
Continuous Flow Synthesis
Continuous flow reactor technology has emerged as an efficient approach for synthesizing benzotriazin-4(3H)-ones. This method offers several benefits over traditional batch reactions:
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Improved scalability for industrial production
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Enhanced process robustness and reproducibility
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Better control over reaction parameters
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Reduced waste generation and improved sustainability
Research indicates that continuous flow methodology can be effectively applied to the photocyclization of aryl triazine precursors to form benzotriazin-4(3H)-ones, including potentially 6-amino-3-methyl-3,4-dihydro-1,2,3-benzotriazin-4-one . The technology allows for precise control over residence time (10 minutes) and reaction conditions, resulting in excellent yields.
Table 3: Comparison of Synthesis Methods for Benzotriazin-4(3H)-ones
| Synthesis Method | Reaction Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Traditional Cyclization | Acidic/basic conditions, conventional heating | Well-established methodology, predictable results | Longer reaction times, potential side products |
| Photochemical Synthesis | 420 nm light exposure | No additives or catalysts needed, short reaction time | Requires specialized equipment for light exposure |
| Continuous Flow Synthesis | Controlled flow conditions, light exposure | Excellent scalability, high yields, green chemistry credentials | Initial capital investment in flow reactor technology |
Biological Activities
Antimicrobial Properties
6-Amino-3-methyl-3,4-dihydro-1,2,3-benzotriazin-4-one has been investigated for its potential antimicrobial activities. Research suggests that compounds belonging to the benzotriazinone family exhibit significant antibacterial properties against various pathogens. The presence of the 6-amino group appears to enhance this activity, particularly against both Gram-positive and Gram-negative bacteria.
The antimicrobial mechanism may involve:
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Interference with bacterial cell wall synthesis
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Inhibition of essential bacterial enzymes
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Disruption of bacterial cell membrane integrity
These properties position 6-amino-3-methyl-3,4-dihydro-1,2,3-benzotriazin-4-one as a potential candidate for developing new antimicrobial agents, especially in the context of increasing bacterial resistance to conventional antibiotics.
Structure-Activity Relationships
The biological activity of 6-amino-3-methyl-3,4-dihydro-1,2,3-benzotriazin-4-one is significantly influenced by its structural features. Research on benzotriazinone derivatives has revealed important structure-activity relationships:
Table 4: Structure-Activity Relationships in Benzotriazinone Derivatives
These structure-activity relationships provide valuable insights for rational drug design and optimization of benzotriazinone derivatives for specific therapeutic applications.
Research Applications
Medicinal Chemistry Applications
In medicinal chemistry, 6-amino-3-methyl-3,4-dihydro-1,2,3-benzotriazin-4-one has been explored as a potential drug candidate for treating various diseases due to its interaction with biological targets. Specific applications include:
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Development of novel antimicrobial agents
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Exploration as an anticancer agent that induces apoptosis in cancer cells
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Investigation as a modulator of G-protein-coupled receptors implicated in neurological disorders
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Potential scaffold for designing enzyme inhibitors
The compound has been patented as a modulator of GPR139, a G-protein-coupled receptor implicated in neurological disorders, with its methyl group potentially improving blood-brain barrier penetration. This highlights its potential in the development of drugs targeting central nervous system conditions.
Role as a Chemical Building Block
6-Amino-3-methyl-3,4-dihydro-1,2,3-benzotriazin-4-one serves as a valuable building block for synthesizing more complex molecules with diverse applications. Its ability to undergo various chemical reactions allows chemists to develop new compounds with enhanced or targeted properties.
Table 5: Chemical Reactions and Applications of 6-Amino-3-Methyl-3,4-Dihydro-1,2,3-Benzotriazin-4-One
| Reaction Type | Description | Common Reagents | Potential Applications |
|---|---|---|---|
| Oxidation | Conversion of amino groups to nitro derivatives | Potassium permanganate | Development of energetic materials |
| Reduction | Formation of corresponding amines | Lithium aluminum hydride | Synthesis of pharmaceutical intermediates |
| Substitution | Production of various substituted benzotriazines | Alkyl halides | Creation of compound libraries for drug discovery |
| Coupling reactions | Formation of complex structures | Various coupling agents | Development of peptide mimetics |
Spectroscopic Analysis Methods
Spectroscopic techniques are essential for confirming the structure and purity of 6-amino-3-methyl-3,4-dihydro-1,2,3-benzotriazin-4-one. Based on research with similar compounds, the following spectroscopic characteristics would be expected:
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1H NMR Spectroscopy:
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NH2 protons typically appear around δ 5.60-6.12 ppm as a broad singlet
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Aromatic protons in the range of δ 7.3-7.7 ppm
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Methyl group protons around δ 3.0-3.5 ppm as a singlet
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13C NMR Spectroscopy:
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Carbonyl carbon (C=O) signal around δ 150-160 ppm
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Quaternary carbons in the triazine ring in the range of δ 130-144 ppm
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Methyl carbon signal around δ 25-35 ppm
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IR Spectroscopy:
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C=O stretching vibration at 1650-1700 cm−1
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NH2 stretching at 3200-3400 cm−1
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These spectroscopic methods provide valuable tools for structural elucidation and quality control in the synthesis and study of 6-amino-3-methyl-3,4-dihydro-1,2,3-benzotriazin-4-one.
Future Perspectives
Emerging Research Directions
The unique structural features and biological activities of 6-amino-3-methyl-3,4-dihydro-1,2,3-benzotriazin-4-one position it as a promising candidate for various emerging applications:
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Development of targeted cancer therapies with reduced side effects
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Creation of novel antibiotics to address antimicrobial resistance
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Design of neuroprotective agents for neurodegenerative disorders
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Exploration as a scaffold for peptidomimetic drugs
Research into the optimization of this compound's structure could lead to derivatives with enhanced potency, selectivity, or pharmacokinetic properties, expanding its therapeutic potential.
Technological Advances in Synthesis and Analysis
Advancements in synthetic methodology and analytical techniques are expected to accelerate research on 6-amino-3-methyl-3,4-dihydro-1,2,3-benzotriazin-4-one:
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Further refinement of photochemical and continuous flow synthesis methods for improved efficiency and scalability
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Application of computational chemistry for predicting optimal structural modifications
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Development of more sensitive analytical techniques for structural characterization
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High-throughput screening approaches for identifying novel biological activities
The continuous flow synthesis approach, in particular, shows promise for industrial-scale production of benzotriazinone compounds, potentially making 6-amino-3-methyl-3,4-dihydro-1,2,3-benzotriazin-4-one more accessible for research and development .
Challenges and Opportunities
Despite the promising potential of 6-amino-3-methyl-3,4-dihydro-1,2,3-benzotriazin-4-one, several challenges remain:
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Limited clinical data on safety and efficacy in humans
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Incomplete understanding of exact mechanisms of action for its biological activities
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Need for optimization of synthetic routes for large-scale production
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Exploration of combination therapies with established drugs
Addressing these challenges presents opportunities for multidisciplinary research involving medicinal chemists, pharmacologists, and clinicians. Collaborative efforts could accelerate the development of this compound for therapeutic applications.
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